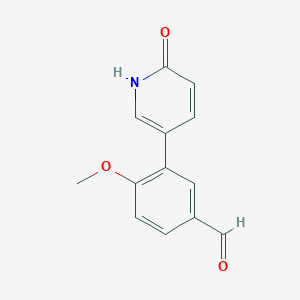![molecular formula C14H13BrO4S B13870922 [4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)
[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate is a chemical compound with the IUPAC name this compound. It is identified by the CAS Registry Number 1401300-12-6 . This compound is known for its unique structural properties, which include a bromine atom, a hydroxymethyl group, and a methylbenzenesulfonate moiety.
Preparation Methods
The synthesis of [4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the bromination of a phenyl compound followed by the introduction of a hydroxymethyl group. The final step involves the sulfonation with 4-methylbenzenesulfonyl chloride under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to [4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate include:
- Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate : This compound shares the bromine and phenyl groups but differs in its diazenyl and difluorophenyl moieties.
- Trifluorotoluene : This compound has a trifluoromethyl group instead of the hydroxymethyl and sulfonate groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications.
Properties
Molecular Formula |
C14H13BrO4S |
|---|---|
Molecular Weight |
357.22 g/mol |
IUPAC Name |
[4-bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-12-4-7-14(15)11(8-12)9-16/h2-8,16H,9H2,1H3 |
InChI Key |
IRDGETZFIWCJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)


![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)



![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)


![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
